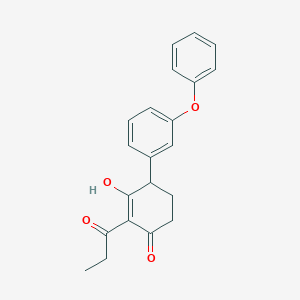

Ethyl 4,5-dioxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Overview

Description

Ethyl 4,5-dioxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a chemical compound . It is used for pharmaceutical testing .

Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4,5-dioxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate include its melting point, boiling point, density, molecular formula, and molecular weight .Scientific Research Applications

Calcium Channel Antagonistic Activity

Ethyl 4,5-dioxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate derivatives have been explored for their potential calcium channel antagonistic activity. This activity was evaluated using tests on isolated rat ileum and thoracic artery, demonstrating their potential in modulating calcium channels which could have implications in cardiovascular research (Şimşek et al., 2006).

Myorelaxant Activity

These compounds have also been synthesized and screened for myorelaxant activity and potassium channel opening activities. Their effects were observed on rabbit gastric fundus smooth muscle, showcasing their potential for applications in muscle relaxation and related therapeutic areas (Gündüz et al., 2008).

Antimalarial Activity

In the realm of infectious diseases, particularly malaria, derivatives of ethyl 4,5-dioxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate have been synthesized and subjected to in-silico analysis against Plasmodium falciparum lactate dehydrogenase. This highlights their potential as antimalarial agents, a significant area of research in tropical medicine (Rajesh et al., 2015).

Structural Studies

Studies have also been conducted on the crystal structures of certain derivatives, providing valuable insights into their molecular configurations. Such structural analyses are crucial in understanding the activity and potential applications of these compounds (Steiger et al., 2020).

Antiallergic Properties

Exploring the area of allergy and immunology, derivatives like ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate have shown promising antiallergy activities, suggesting their potential in developing new antiallergic therapies (Althuis et al., 1979).

Antibacterial Activity

Finally, there is research indicating the antibacterial potential of certain derivatives. This opens avenues for their use in combating bacterial infections, an area of increasing importance given the rise of antibiotic resistance (Koga et al., 1980).

properties

IUPAC Name |

ethyl 4,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-2-17-12(16)7-6-13-8-4-3-5-9(14)10(8)11(7)15/h6H,2-5H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWYDAMKOZTNLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C(=O)CCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60512139 | |

| Record name | Ethyl 4,5-dioxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4,5-dioxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | |

CAS RN |

873055-00-6 | |

| Record name | Ethyl 4,5-dioxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

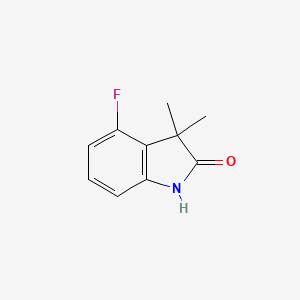

![2-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]-1,2,4,5,6,7-hexahydro-3H-indazol-3-one](/img/structure/B3057949.png)

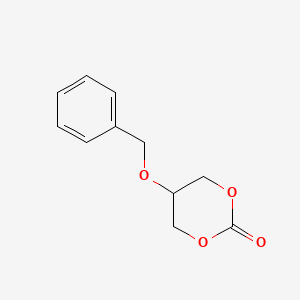

![L-Tryptophan, N-[(2-nitrophenyl)sulfonyl]-](/img/structure/B3057952.png)

![Ethyl 2-[1-oxo-2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxypropanoate](/img/structure/B3057970.png)